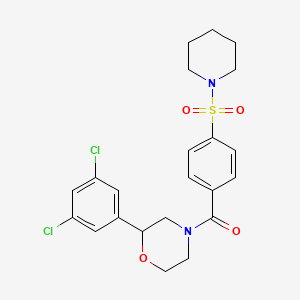

(2-(3,5-Dichlorophenyl)morpholino)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

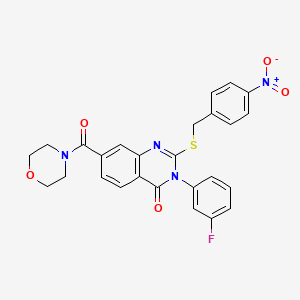

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of piperazine derivatives, which are structurally similar to the morpholino group in DPM-PSPM, includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of DPM-PSPM contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecule binds to complementary sequences of RNA or single-stranded DNA by standard nucleic acid base pairing .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- A study by Karthik et al. (2021) detailed the synthesis and characterization of a closely related compound, showcasing its thermal and optical properties. The crystal structure was determined through X-ray diffraction, revealing significant intermolecular interactions, including hydrogen bonds and π···π interactions. This comprehensive analysis contributes to the understanding of molecular geometry and electronic properties, which are essential for the development of new materials and drugs (Karthik et al., 2021).

Biological Activity and Applications

- Prasad et al. (2018) synthesized a novel bioactive heterocycle with morpholino and piperidinyl groups, evaluating its antiproliferative activity. The compound exhibited potential biological activities, with structure-activity relationships being elucidated through various spectroscopic techniques and X-ray diffraction studies. This work emphasizes the relevance of such compounds in medicinal chemistry, particularly in drug discovery processes (Prasad et al., 2018).

Enzyme Inhibition for Therapeutic Purposes

- Cetin et al. (2021) reported the synthesis and enzyme inhibitory activity of thiophene-based heterocyclic compounds, including those with morpholino and piperidinyl groups. The compounds were evaluated for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which are targets in the treatment of diseases such as Alzheimer's. This study demonstrates the potential therapeutic applications of these compounds and underscores the importance of structural modification in enhancing biological activity (Cetin et al., 2021).

Propiedades

IUPAC Name |

[2-(3,5-dichlorophenyl)morpholin-4-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O4S/c23-18-12-17(13-19(24)14-18)21-15-25(10-11-30-21)22(27)16-4-6-20(7-5-16)31(28,29)26-8-2-1-3-9-26/h4-7,12-14,21H,1-3,8-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOCMGDTEMSIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(3,5-Dichlorophenyl)morpholino)(4-(piperidin-1-ylsulfonyl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Difluoromethyl)-2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2417898.png)

![3-(furan-2-ylmethyl)-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2417901.png)

![6-(3-methoxypropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417906.png)

![2-(2,3-Dimethylphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2417907.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazine](/img/structure/B2417908.png)

![2,3,5,6-Tetramethyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B2417909.png)

![2-[(3-Methylpentan-2-yl)amino]ethan-1-ol](/img/structure/B2417910.png)